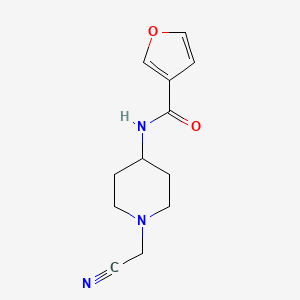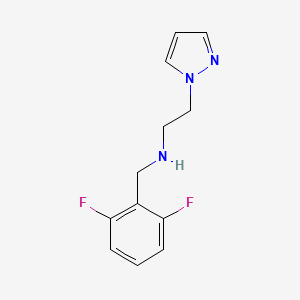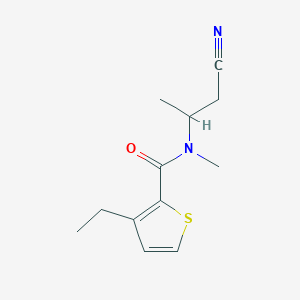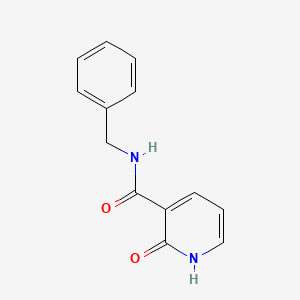
2-Phenylmethoxycarbonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylmethoxycarbonylbenzoate is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenylmethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmethoxycarbonylbenzoate typically involves the esterification of benzoic acid with phenylmethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylmethoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonylbenzoates, depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenylmethoxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenylmethoxycarbonylbenzoate in biological systems involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and phenylmethanol. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol.
Ethyl benzoate: An ester of benzoic acid with ethanol.
Phenyl benzoate: An ester of benzoic acid with phenol.
Uniqueness
2-Phenylmethoxycarbonylbenzoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H11O4- |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/p-1 |
Clé InChI |
XIKIUQUXDNHBFR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)






![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)


![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)

